molecular formula C26H22N4O5 B451701 3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide

3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide

Cat. No.: B451701
M. Wt: 470.5g/mol
InChI Key: LVVNJJBCTAFLEK-UHFFFAOYSA-N
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Description

3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide is a complex organic compound that features a pyrazole ring, a dibenzofuran moiety, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting 3,5-dimethyl-1H-pyrazole with a nitrating agent such as nitric acid to introduce the nitro group at the 4-position.

    Attachment of the Benzamide Group: The benzamide group can be introduced by reacting the nitro-substituted pyrazole with benzoyl chloride in the presence of a base such as triethylamine.

    Incorporation of the Dibenzofuran Moiety: The dibenzofuran moiety can be attached through a nucleophilic substitution reaction, where the methoxy-substituted dibenzofuran reacts with the benzamide intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the pyrazole ring can undergo reduction to form an amino group.

    Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group in the dibenzofuran moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Nitric acid, hydrogen peroxide.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Sodium hydride, alkyl halides.

Major Products

    Amino-substituted pyrazole: Formed through the reduction of the nitro group.

    Various substituted dibenzofurans: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

This compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.

Medicine

Potential applications in medicinal chemistry include the development of new drugs targeting specific enzymes or receptors. The presence of the nitro group and the dibenzofuran moiety may impart unique pharmacological properties.

Industry

In the materials science industry, this compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the dibenzofuran moiety can interact with aromatic systems through π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-4-nitro-1H-pyrazole: Similar pyrazole ring structure but lacks the benzamide and dibenzofuran moieties.

    2-Methoxydibenzo[b,d]furan: Similar dibenzofuran structure but lacks the pyrazole and benzamide groups.

    N-Benzoyl-4-nitro-3,5-dimethyl-1H-pyrazole: Similar benzamide and pyrazole structures but lacks the dibenzofuran moiety.

Uniqueness

The uniqueness of 3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide lies in its combination of the pyrazole, benzamide, and dibenzofuran moieties

Properties

Molecular Formula

C26H22N4O5

Molecular Weight

470.5g/mol

IUPAC Name

3-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-N-(2-methoxydibenzofuran-3-yl)benzamide

InChI

InChI=1S/C26H22N4O5/c1-15-25(30(32)33)16(2)29(28-15)14-17-7-6-8-18(11-17)26(31)27-21-13-23-20(12-24(21)34-3)19-9-4-5-10-22(19)35-23/h4-13H,14H2,1-3H3,(H,27,31)

InChI Key

LVVNJJBCTAFLEK-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1CC2=CC(=CC=C2)C(=O)NC3=C(C=C4C5=CC=CC=C5OC4=C3)OC)C)[N+](=O)[O-]

Canonical SMILES

CC1=C(C(=NN1CC2=CC(=CC=C2)C(=O)NC3=C(C=C4C5=CC=CC=C5OC4=C3)OC)C)[N+](=O)[O-]

Origin of Product

United States

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